molecular formula C9H14N2O B14791749 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol

1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol

Cat. No.: B14791749
M. Wt: 166.22 g/mol
InChI Key: SJNNSBRZGMIVEM-UHFFFAOYSA-N
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Description

1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol typically involves the condensation of appropriate aldehydes with Meldrum’s acid and 2-(nitromethylene)imidazolidine. This reaction is carried out in a propanol medium with sodium bromide as an electrolyte, inside an undivided cell, yielding the desired product with good to excellent yields .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol is unique due to its specific substitution pattern and the presence of an ethanol group, which can influence its solubility, reactivity, and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol

InChI

InChI=1S/C9H14N2O/c1-7(12)8-6-11-5-3-2-4-9(11)10-8/h6-7,12H,2-5H2,1H3

InChI Key

SJNNSBRZGMIVEM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN2CCCCC2=N1)O

Origin of Product

United States

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